An In-depth Technical Guide to Isosalvianolic Acid C: Discovery, Natural Sources, and Biological Activity
An In-depth Technical Guide to Isosalvianolic Acid C: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosalvianolic acid C is a naturally occurring phenolic acid that has garnered interest within the scientific community for its potential therapeutic applications. First identified in the early 1990s, this compound, a depside possessing a unique dibenzo[b,f]oxepin skeleton, is found in a variety of medicinal plants, most notably within the Salvia genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of isosalvianolic acid C, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Structural Elucidation
Isosalvianolic acid C was first isolated and characterized from the aqueous extract of Salvia chinensis and subsequently from Salvia cavaleriei.[1][2] Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a complex depside structure.
Spectroscopic Data for Structural Characterization
A comprehensive understanding of a compound's structure is paramount for its application in research and drug development. The following table summarizes the key spectroscopic data for isosalvianolic acid C.
| Parameter | Value |
| Molecular Formula | C₂₆H₂₀O₁₀ |
| Molecular Weight | 492.4 g/mol |
| UV λmax (MeOH) | 255, 289, 307 nm |
| ¹H NMR (CD₃OD, 400 MHz) | Data not available in the searched sources |
| ¹³C NMR (CD₃OD, 100 MHz) | Data not available in the searched sources |
Note: While the exact ¹H and ¹³C NMR chemical shift assignments for isosalvianolic acid C were not available in the reviewed literature, further investigation into the original discovery publications is recommended for these specific details.
Natural Sources of Isosalvianolic Acid C
Isosalvianolic acid C is primarily found in the roots of various plant species. The table below provides a summary of its known natural occurrences and, where available, the reported concentrations.
| Plant Species | Family | Part of Plant | Concentration (mg/g dry weight) | Reference |
| Salvia chinensis | Lamiaceae | Roots | Not specified | [1][2] |
| Salvia cavaleriei | Lamiaceae | Roots | Not specified | [1] |
| Salvia prionitis | Lamiaceae | Not specified | Not specified | |
| Salvia miltiorrhiza | Lamiaceae | Roots | 0.45 (in 50% EtOH extract) | |
| Salvia sonchifolia | Lamiaceae | Not specified | Not specified | |
| Lavandula angustifolia | Lamiaceae | Not specified | Not specified | |
| Lavandula latifolia | Lamiaceae | Not specified | 0.1 - 0.2 | [3] |
| Tournefortia sarmentosa | Boraginaceae | Stems | Not specified |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of phenolic compounds like isosalvianolic acid C from plant material.
Caption: A generalized workflow for the isolation of isosalvianolic acid C.
Methodology Details:
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Extraction: The dried and powdered plant material is typically extracted with a solvent such as aqueous ethanol (e.g., 50-70% ethanol) at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.
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Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.
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Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenolic acids like isosalvianolic acid C are typically enriched in the ethyl acetate fraction.
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Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or polyamide. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-formic acid-water) is used to separate the different components.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed to yield highly pure isosalvianolic acid C.
Biological Activity and Signaling Pathways
Isosalvianolic acid C has been reported to exhibit several biological activities, with a notable role in inducing pseudo-allergic reactions through a specific signaling pathway.
Pseudo-allergic Reactions via MRGPRX2
Recent studies have elucidated the mechanism by which isosalvianolic acid C can induce pseudo-allergic reactions. This process is initiated by the activation of the mast cell-specific Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5]
The activation of MRGPRX2 by isosalvianolic acid C triggers a downstream signaling cascade, as depicted in the following diagram.
Caption: Signaling cascade initiated by isosalvianolic acid C binding to MRGPRX2.
This signaling pathway leads to two primary outcomes:
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Degranulation: The activation of Phospholipase C-gamma (PLC-γ) and subsequent stimulation of the Inositol 1,4,5-trisphosphate receptor (IP3R) leads to the mobilization of intracellular calcium (Ca²⁺), which is a critical step for mast cell degranulation and the release of histamine and other inflammatory mediators.[4][5]
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Chemokine Release: The PLC-γ-mediated activation of Protein Kinase C (PKC) and subsequent phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) results in the synthesis and release of various chemokines, further contributing to the inflammatory response.[4][5]
Antioxidant and Anti-inflammatory Activities
While specific quantitative data for isosalvianolic acid C are limited in the reviewed literature, related salvianolic acids are well-known for their potent antioxidant and anti-inflammatory properties. It is plausible that isosalvianolic acid C shares these characteristics due to its phenolic structure. Further research is required to quantify these activities, for instance, by determining its IC50 values in standard antioxidant (e.g., DPPH, ABTS) and anti-inflammatory (e.g., COX-2 inhibition) assays.
Conclusion and Future Directions
Isosalvianolic acid C is a structurally unique natural product with defined biological activities, particularly its role in modulating mast cell responses through the MRGPRX2 receptor. While its discovery and natural sources are relatively well-documented, there is a need for more detailed research into its quantitative biological activities, including its antioxidant and anti-inflammatory potential. Furthermore, the elucidation and public dissemination of its complete NMR spectral data would be invaluable to the research community. A deeper understanding of its pharmacological profile will be instrumental for its potential development as a therapeutic agent or as a valuable tool for studying mast cell biology.
References
- 1. Salvianolic Acid I: A New Depside from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphenol-rich extract of Salvia chinensis exhibits anticancer activity in different cancer cell lines, and induces cell cycle arrest at the G0/G1-phase, apoptosis and loss of mitochondrial membrane potential in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agronomic Evaluation and Chemical Characterization of Lavandula latifolia Medik. under the Semiarid Conditions of the Spanish Southeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isosalvianolic acid C-induced pseudo-allergic reactions via the mast cell specific receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isosalvianolic acid C-induced pseudo-allergic reactions via the mast cell specific receptor MRGPRX2 - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
